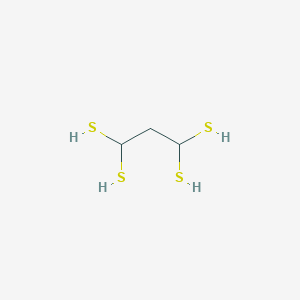
(Butan-2-yl)(triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)(triphenyl)silane is an organosilicon compound that features a silicon atom bonded to a butan-2-yl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. The presence of the butan-2-yl group introduces a degree of steric hindrance, while the triphenyl groups contribute to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(triphenyl)silane typically involves the reaction of triphenylsilane with butan-2-yl halides under specific conditions. One common method is the hydrosilylation reaction, where triphenylsilane reacts with butan-2-yl halide in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(triphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butan-2-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Butan-2-yl)(triphenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is employed in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and as a precursor for other organosilicon compounds
Mechanism of Action
The mechanism by which (Butan-2-yl)(triphenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound acts as a catalyst or a catalyst precursor .
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the butan-2-yl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trimethylsilane: Features three methyl groups instead of phenyl groups
Uniqueness
(Butan-2-yl)(triphenyl)silane is unique due to the presence of the butan-2-yl group, which introduces steric hindrance and affects the compound’s reactivity. This makes it particularly useful in reactions where selective activation or deactivation of certain sites is required .
Properties
CAS No. |
828923-34-8 |
|---|---|
Molecular Formula |
C22H24Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
butan-2-yl(triphenyl)silane |
InChI |
InChI=1S/C22H24Si/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,3H2,1-2H3 |
InChI Key |
AQQOKROJYNFCNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
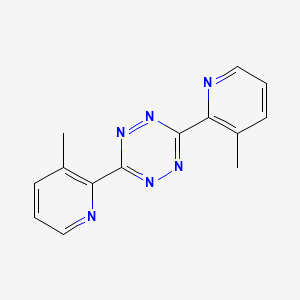

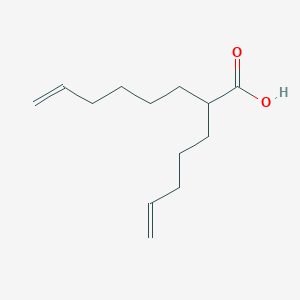

![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
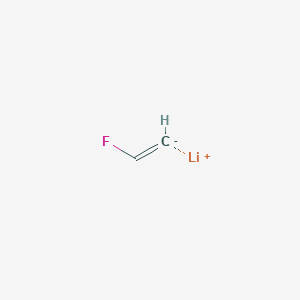
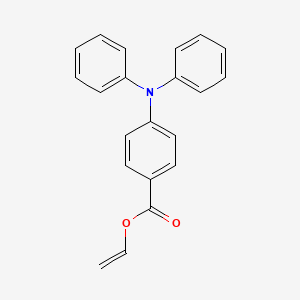
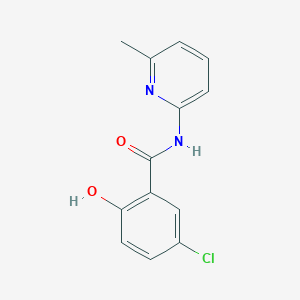
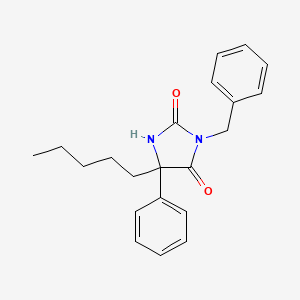
![5-Heptynal, 3,3-bis[(phenylmethoxy)methyl]-](/img/structure/B14227941.png)

